molecular formula C15H15F3N2O2S2 B11451886 1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B11451886
M. Wt: 376.4 g/mol
InChI Key: HXBWFNXMUHTETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a thienylsulfonyl group and a trifluoromethylphenyl group attached to a piperazine ring

Preparation Methods

. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15F3N2O2S2

Molecular Weight

376.4 g/mol

IUPAC Name

1-thiophen-2-ylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C15H15F3N2O2S2/c16-15(17,18)12-3-1-4-13(11-12)19-6-8-20(9-7-19)24(21,22)14-5-2-10-23-14/h1-5,10-11H,6-9H2

InChI Key

HXBWFNXMUHTETM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.